molecular formula C25H37NO3 B1671551 Epristeride CAS No. 119169-78-7

Epristeride

Cat. No. B1671551
CAS RN: 119169-78-7
M. Wt: 399.6 g/mol
InChI Key: VAPSMQAHNAZRKC-PQWRYPMOSA-N
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Description

Synthesis Analysis

Epristeride is synthesized from methyl 3-oxoandrost-4-ene-l7~-carboxylate, which is converted to epristeride in four synthetic steps .


Molecular Structure Analysis

The molecular formula of Epristeride is C25H37NO3 . It has a molecular weight of 399.575 g/mol . The structure contains 69 bonds in total, including 32 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .


Chemical Reactions Analysis

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .


Physical And Chemical Properties Analysis

Epristeride has a molecular weight of 399.58 and a molecular formula of C25H37NO3 . Its percent composition is C 75.15%, H 9.33%, N 3.51%, O 12.01% .

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

Epristeride is used in the treatment of benign prostatic hyperplasia (BPH), otherwise known as an enlarged prostate . It works by decreasing the production of dihydrotestosterone (DHT), an androgen sex hormone, in certain parts of the body like the prostate gland .

Inhibition of Dihydrotestosterone (DHT) Production

Epristeride is a 5α-reductase inhibitor and works by decreasing the production of DHT . DHT is an androgen sex hormone that plays a role in male sexual development and hair growth. By inhibiting the production of DHT, Epristeride can help to reduce symptoms associated with conditions like BPH and male pattern baldness.

Selective Inhibition of Prostate Growth

Epristeride has the ability to selectively inhibit the growth of the prostate gland . This makes it a valuable tool in the treatment of conditions like BPH, where the prostate gland becomes enlarged and can cause uncomfortable symptoms.

Induction of Prostate Atrophy

Oral administration of Epristeride can lead to atrophy of the prostate . This means that it can cause the prostate gland to shrink in size, which can help to alleviate symptoms in conditions like BPH.

Promotion of Prostate Cell Apoptosis

Epristeride can promote apoptosis, or programmed cell death, in prostate cells . This can help to reduce the size of the prostate gland in conditions like BPH.

High Organ Selectivity

Pharmacological and toxicological studies have confirmed that Epristeride has a high degree of organ selectivity . Its main target organ is the prostate, but it does not have a significant impact on other systems like the cardiovascular or respiratory systems .

Lack of Reproductive Toxicity

Reproductive toxicology studies have not found any significant reproductive toxicity associated with Epristeride . This means that it does not appear to have harmful effects on the reproductive system.

Lack of Mutagenic Effects

Genetic toxicology studies have shown that Epristeride does not have mutagenic effects . This means that it does not appear to cause mutations in the DNA.

Mechanism of Action

Target of Action

Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .

Mode of Action

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .

Biochemical Pathways

By inhibiting 5α-reductase, Epristeride effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .

Pharmacokinetics

Epristeride is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of Epristeride is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.

Result of Action

The primary molecular effect of Epristeride’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .

Safety and Hazards

Epristeride is used for industrial and scientific research purposes . In case of accidental ingestion or contact, immediate medical attention is required . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Epristeride was under development for the treatment of enlarged prostate, scalp hair loss, and acne in the United States and other countries in the 1990s but did not complete development in these countries . Instead, it was developed and introduced for the treatment of enlarged prostate in China in 2000 . Future research may focus on its potential uses in other androgen-dependent disorders.

Relevant Papers Several papers have been published on Epristeride, discussing its mechanism of action, synthesis, and potential applications . These include studies on its use as a selective and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 , and a comparative study of human steroid 5α-reductase isoforms in prostate and female breast skin tissues .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epristeride

CAS RN

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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